molecular formula C13H9BrINO B14913231 N-(4-bromophenyl)-4-iodobenzamide

N-(4-bromophenyl)-4-iodobenzamide

Cat. No.: B14913231
M. Wt: 402.02 g/mol
InChI Key: VUFPJPZKIMMOIQ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the phenyl ring and an iodine atom on the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-iodobenzamide typically involves the condensation of 4-bromoaniline with 4-iodobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with diverse functional groups .

Scientific Research Applications

N-(4-bromophenyl)-4-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-iodobenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-chlorobenzamide
  • N-(4-bromophenyl)-4-fluorobenzamide
  • N-(4-bromophenyl)-4-methylbenzamide

Uniqueness

N-(4-bromophenyl)-4-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens allows for versatile chemical modifications and enhances its potential in various applications .

Properties

Molecular Formula

C13H9BrINO

Molecular Weight

402.02 g/mol

IUPAC Name

N-(4-bromophenyl)-4-iodobenzamide

InChI

InChI=1S/C13H9BrINO/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,(H,16,17)

InChI Key

VUFPJPZKIMMOIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)Br)I

Origin of Product

United States

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